molecular formula C17H17ClN6O B2753240 1-(3-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941964-49-4

1-(3-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2753240
CAS No.: 941964-49-4
M. Wt: 356.81
InChI Key: MXSOCSKBQKZORN-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that features a urea linkage connecting a chlorophenyl group and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Urea Formation: The urea linkage is formed by reacting an isocyanate with an amine. In this case, the amine would be derived from the tetrazole intermediate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The tetrazole ring can be involved in redox reactions, potentially altering its electronic properties.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted chlorophenyl derivatives.

    Oxidation Products: Oxidized forms of the tetrazole ring.

    Hydrolysis Products: Amine and isocyanate derivatives from the breakdown of the urea linkage.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.

    Materials Science: Its unique structure may be explored for use in the development of novel polymers or as a building block in supramolecular chemistry.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

    Biochemical Research: It can be used as a probe to study biochemical pathways involving tetrazole and urea functionalities.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its structural similarity to known bioactive compounds.

    Pharmaceuticals: As an intermediate in the synthesis of more complex therapeutic agents.

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions. The tetrazole ring could mimic carboxylate groups, potentially inhibiting enzymes that recognize such functional groups.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)-3-(1H-tetrazol-5-yl)urea: Lacks the dimethylphenyl group, potentially altering its biological activity and chemical reactivity.

    1-(3,4-Dimethylphenyl)-3-(1H-tetrazol-5-yl)urea: Lacks the chlorophenyl group, which may affect its pharmacokinetic properties.

Uniqueness: 1-(3-Chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the combination of a chlorophenyl group and a dimethylphenyl-tetrazole moiety. This dual functionality can confer distinct chemical and biological properties, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O/c1-11-6-7-15(8-12(11)2)24-16(21-22-23-24)10-19-17(25)20-14-5-3-4-13(18)9-14/h3-9H,10H2,1-2H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSOCSKBQKZORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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